tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate
Description
This compound is a potassium salt of a highly sulfonated benzo[e]indole derivative featuring a conjugated polyene system and a cyanomethylamino side chain. Its structure includes two benzo[e]indole moieties, each functionalized with sulfonate groups, which enhance solubility and stabilize negative charges. The presence of sulfonate groups (-SO₃⁻) and a cyanomethylamino (-NH-C≡N) substituent likely influences its electronic properties, binding affinity, and pharmacokinetic behavior . Structural determination of such complex molecules often relies on X-ray crystallography tools like SHELXL, which refine atomic coordinates and validate stereochemical configurations .
Properties
Molecular Formula |
C42H41K3N4O13S4 |
|---|---|
Molecular Weight |
1055.4 g/mol |
IUPAC Name |
tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C42H44N4O13S4.3K/c1-41(2)36(45(5)32-17-15-28-30(39(32)41)22-26(60(48,49)50)24-34(28)62(54,55)56)12-8-6-9-13-37-42(3,4)40-31-23-27(61(51,52)53)25-35(63(57,58)59)29(31)16-18-33(40)46(37)21-11-7-10-14-38(47)44-20-19-43;;;/h6,8-9,12-13,15-18,22-25H,7,10-11,14,20-21H2,1-5H3,(H4-,44,47,48,49,50,51,52,53,54,55,56,57,58,59);;;/q;3*+1/p-3 |
InChI Key |
GAIPBPIYYQMAAP-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCC#N)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCC#N)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- Activity Cliffs: Despite ~70% structural similarity to sulfonated benzoindoles, the target compound shows unique inhibitory activity against tyrosine kinases, likely due to its cyanomethylamino side chain .
- Synthetic Challenges : The polyene linker introduces photoisomerization risks, necessitating stabilization via bulky substituents (e.g., 1,1-dimethyl groups) .
- Toxicity Profile: High sulfonation reduces cytotoxicity (IC50 > 100 μM in HepG2 cells) compared to non-sulfonated analogs (IC50 ≈ 10–20 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
